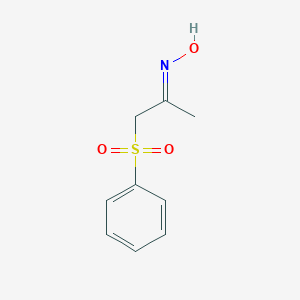

(2E)-1-(Phenylsulfonyl)acetone oxime

Descripción general

Descripción

(2E)-1-(Phenylsulfonyl)acetone oxime (CAS: 343348-18-5) is an oxime derivative characterized by a phenylsulfonyl group attached to a propan-2-one backbone in an E-configuration. Its molecular formula is C₉H₁₁NO₃S, with a molecular weight of 213.253 g/mol . Key physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 437.7±37.0 °C, and flash point of 218.5±26.5 °C . The sulfonyl group imparts strong electron-withdrawing effects, influencing reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Phenylsulfonyl)acetone oxime typically involves the reaction of phenylsulfonylacetone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

- Dissolve phenylsulfonylacetone in a suitable solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH to basic conditions using a base such as sodium hydroxide.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(Phenylsulfonyl)acetone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

Reduction: The oxime group can be reduced to form amines.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Substituted phenylsulfonyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(2E)-1-(Phenylsulfonyl)acetone oxime is widely used as an intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of a variety of products, such as nitroso compounds and amines.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Nitroso compounds |

| Reduction | Sodium borohydride | Amines |

| Nucleophilic Substitution | Amines or thiols | Substituted phenylsulfonyl derivatives |

Biological Research

Investigating Biological Activity

Recent studies have investigated the biological activity of this compound, focusing on its interactions with biomolecules. The compound has shown potential antimicrobial and anticancer properties. Research indicates that it may influence specific molecular targets and pathways through its ability to form hydrogen bonds and coordinate with metal ions .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxime derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly in the context of metabolic disorders. It has been identified as a potential G-protein coupled receptor (GPCR) agonist, which could be useful for treating conditions such as obesity and diabetes. Research shows that it may help regulate blood glucose levels and modulate lipid profiles .

| Medical Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Obesity | GPCR agonism | Lowering blood glucose and triglyceride levels |

| Diabetes | Modulating insulin sensitivity | Improving metabolic health |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for use in chemically amplified photoresists and other polymer applications. The compound acts as a latent acid catalyst when activated by light or electron beams, enabling various acid-catalyzed reactions .

Mecanismo De Acción

The mechanism of action of (2E)-1-(Phenylsulfonyl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Sulfonyl vs. Bromophenyl

(a) (4-Bromophenyl)acetone Oxime (CAS: 103675-99-6)

This analog replaces the phenylsulfonyl group with a 4-bromophenyl substituent. Its molecular formula is C₉H₁₀BrNO (MW: 228.09 g/mol) . Key differences:

- Electron Effects : Bromine is less electron-withdrawing than the sulfonyl group, leading to reduced polarization of the oxime N–O bond.

- Reactivity : Bromophenyl derivatives are more prone to nucleophilic aromatic substitution, whereas sulfonyl-containing compounds participate in elimination or cyclization reactions .

Table 1: Structural and Physicochemical Comparison

| Property | (2E)-1-(Phenylsulfonyl)acetone Oxime | (4-Bromophenyl)acetone Oxime |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃S | C₉H₁₀BrNO |

| Molecular Weight (g/mol) | 213.253 | 228.09 |

| Boiling Point (°C) | 437.7±37.0 | Not reported |

| Key Substituent | Phenylsulfonyl | 4-Bromophenyl |

| Electron Effect | Strong electron-withdrawing | Moderate electron-withdrawing |

(b) Sulfonyl Hydrazides (e.g., Compound 16a)

Compounds like N'-[(1E,2E)-1-(2-phenylhydrazin-1-ylidene)-1-(phenylsulfonyl)propan-2-ylidene]benzohydrazide (16a) share the phenylsulfonyl group but incorporate hydrazide functionalities . These exhibit:

- Enhanced Hydrogen Bonding : Crystal structures reveal intramolecular N–H⋯N and N–H⋯O hydrogen bonds, stabilizing the E-configuration .

- Synthetic Pathways : Synthesized via refluxing hydrazones with sodium sulfinates, contrasting with the photoredox methods used for styrylpyrrolidines (e.g., ) .

Reactivity and Stability

- Oxime Transfer Reactions : Computational studies on simpler oximes (e.g., formaldehyde oxime) suggest that sulfonyl groups accelerate intramolecular oxime transfer via stabilization of transition states .

- Hydrolysis : Sulfonyl oximes are less prone to hydrolysis than bromophenyl analogs due to the sulfonyl group’s electron-withdrawing nature, which deactivates the oxime toward nucleophilic attack .

Table 2: Reactivity Comparison

| Reaction Type | This compound | (4-Bromophenyl)acetone Oxime |

|---|---|---|

| Nucleophilic Substitution | Low (sulfonyl deactivation) | High (Br as leaving group) |

| Hydrolysis Resistance | High | Moderate |

| Photoredox Compatibility | Limited data | Not studied |

Crystallographic and Supramolecular Features

- This compound : While direct crystallographic data are unavailable, related sulfonyl hydrazides (e.g., 16a) exhibit distorted planarity due to intramolecular hydrogen bonds, with sulfonyl groups nearly perpendicular to the aromatic plane .

- Bromophenyl Analogs : Lack sulfonyl-induced hydrogen bonding, leading to simpler crystal packing dominated by van der Waals interactions.

Future research should focus on :

- Experimental crystallography of this compound.

- Comparative computational studies at higher theory levels (e.g., CCSD(T)) to validate reaction mechanisms .

Actividad Biológica

(2E)-1-(Phenylsulfonyl)acetone oxime is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a phenylsulfonyl group attached to an acetone oxime, which endows it with unique chemical properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenylsulfonylacetone with hydroxylamine hydrochloride under basic conditions. The general procedure includes:

- Dissolving phenylsulfonylacetone in ethanol.

- Adding hydroxylamine hydrochloride to the solution.

- Adjusting the pH to basic using sodium hydroxide.

- Stirring at room temperature for several hours.

- Isolating the product through filtration and purifying it by recrystallization.

This method allows for the efficient production of this compound, which can be further characterized using techniques such as NMR and mass spectrometry.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through hydrogen bonding and coordination with metal ions. The oxime functional group is known to participate in electrophilic and nucleophilic reactions, which may influence its reactivity and interactions in biological systems.

Potential Biological Targets

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antimicrobial Effects : A study demonstrated that this compound showed significant inhibition against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2E)-1-(Phenylsulfonyl)acetone hydrazone | Hydrazone | Antimicrobial |

| (2E)-1-(Phenylsulfonyl)acetone semicarbazone | Semicarbazone | Anticancer |

| (2E)-1-(Phenylsulfonyl)acetone thiosemicarbazone | Thiosemicarbazone | Antiviral |

The presence of different functional groups significantly alters the biological activity and interaction profiles of these compounds .

Q & A

Basic Questions

Q. What are the key synthetic methods for preparing (2E)-1-(Phenylsulfonyl)acetone oxime?

The compound is typically synthesized via a two-step protocol involving condensation of phenylsulfonylacetone with hydroxylamine under controlled pH conditions. Crystallization is achieved using mixed solvents like ethanol/dimethylformamide (v/v = 5:1) via slow evaporation at room temperature . For analogous oximes, acetone or ethanol solutions are common crystallization solvents, with yields influenced by solvent polarity and evaporation rates .

Q. How is the E-configuration of the C=N bond in this oxime confirmed experimentally?

The E-configuration is confirmed using X-ray crystallography, which reveals bond angles and spatial arrangements of substituents. For example, crystallographic data (e.g., torsion angles and hydrogen-bonding patterns) distinguish E from Z isomers . Additionally, NMR spectroscopy can detect coupling constants between oxime protons and adjacent groups, with E-isomers showing distinct shifts compared to Z-forms .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : To identify proton environments (e.g., oxime -OH at δ ~9–11 ppm) and confirm stereochemistry .

- X-ray crystallography : To resolve molecular geometry and hydrogen-bonding networks .

- IR spectroscopy : To detect functional groups like N–O (~960 cm⁻¹) and S=O (~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the reactivity and stability of this compound?

Intramolecular N–H⋯O and N–H⋯N hydrogen bonds stabilize the E-configuration and reduce rotational freedom, as shown in crystal structures . These interactions lower activation barriers for specific reactions (e.g., water expulsion in oxime rearrangements) and may explain why certain intermediates are experimentally observable despite computational predictions . Methodologically, altering substituents to disrupt hydrogen bonds (e.g., replacing sulfonyl groups) can test their role in reaction pathways.

Q. How can contradictions between experimental and computational data for oxime intermediates be resolved?

Computational models (e.g., DFT studies) often simplify solvent effects or hydrogen bonding, leading to discrepancies. To address this:

- Re-optimize computational models using explicit solvent molecules or higher-level theory (e.g., CCSD(T)) .

- Validate intermediates via time-resolved spectroscopy or low-temperature crystallography to capture transient species .

Q. What solvent systems optimize crystallization for structural analysis?

Polar aprotic solvents (e.g., DMF) promote solubility, while slow evaporation in mixed solvents (e.g., ethanol/DMF) enhances crystal growth. For example, slow evaporation from acetone yielded well-defined crystals of a related oxime . Screening solvents with varying H-bonding capacities (e.g., acetone vs. acetonitrile) can improve crystal quality for X-ray studies .

Q. How do computational studies guide mechanistic understanding of oxime reactivity?

Density functional theory (DFT) calculates energy profiles for reaction steps, such as water addition to oximes or tautomerization pathways. For example, studies on acetone oxime models revealed that intermediate stability depends on hydrogen-bonding interactions, which experimentalists can probe via isotopic labeling or kinetic isotope effects .

Q. What is the impact of sulfonyl and phenyl substituents on oxime reactivity compared to simpler analogs (e.g., acetone oxime)?

The phenylsulfonyl group increases steric bulk and electron-withdrawing effects, altering reaction kinetics. Comparative studies with acetone oxime (C3H7NO) show that sulfonyl groups slow down nucleophilic additions but enhance stability via resonance. Methodologically, synthesizing analogs (e.g., replacing phenyl with methyl groups) and measuring rate constants under identical conditions can isolate substituent effects .

Propiedades

IUPAC Name |

(NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYBKVSGPOVTM-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.